molecular formula C27H29N5O4S B2639452 N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-69-8

N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2639452
CAS RN: 852171-69-8
M. Wt: 519.62
InChI Key: PCWYRQIDPZTMGG-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidine, which has been synthesized and evaluated for its potential as a targeted therapy for PI3K, a lipid kinase involved in cancer progression . It is one of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives designed as anti-PI3K agents .


Synthesis Analysis

The synthesis of similar compounds involves the use of dry DCM, TEA, and 4-methyl toloyl chloride . The specific synthesis process for this compound is not detailed in the available resources.

Scientific Research Applications

Radiosynthesis Applications

The compound falls within a category of chemicals that can be used in radiosynthesis, such as the synthesis of radioligands for imaging with positron emission tomography (PET). For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides were developed as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, designed for labeling with fluorine-18 for in vivo imaging using PET. This application underscores the potential of pyrimidine derivatives in the development of diagnostic tools in medical research (Dollé et al., 2008).

Antimicrobial and Anti-inflammatory Agents

Another application involves the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds were screened for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activity, demonstrating their potential as anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antifungal Effects

Compounds with the pyrimidine structure have been investigated for their antifungal effects. For example, several 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound demonstrated antifungal activity against significant types of fungi. This finding indicates the utility of pyrimidine derivatives in developing new antifungal agents (Jafar et al., 2017).

Anticonvulsant Agents

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents highlight the therapeutic potential of pyrimidine derivatives in neurology. These compounds' interaction with anticonvulsant biotargets suggests their application in treating seizure disorders (Severina et al., 2020).

Mechanism of Action

The compound has shown good cytotoxic activities against breast cancer cell lines, especially T-47D . It exhibited the best enzymatic inhibitory activity (72% & 84% on PI3Kβ & PI3Kγ), respectively and good activity on most NCI cell lines especially those with over expressed PI3K .

Future Directions

The compound has shown promising results in the treatment of cancer, particularly breast cancer . Future research could focus on optimizing this compound to serve as a new chemical entity for discovering new anticancer agents .

properties

CAS RN

852171-69-8

Molecular Formula

C27H29N5O4S

Molecular Weight

519.62

IUPAC Name

N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C27H29N5O4S/c1-5-6-7-17-8-12-19(13-9-17)28-21(33)16-37-25-22-24(31(2)27(35)32(3)26(22)34)29-23(30-25)18-10-14-20(36-4)15-11-18/h8-15H,5-7,16H2,1-4H3,(H,28,33)

InChI Key

PCWYRQIDPZTMGG-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

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